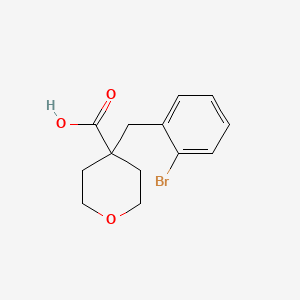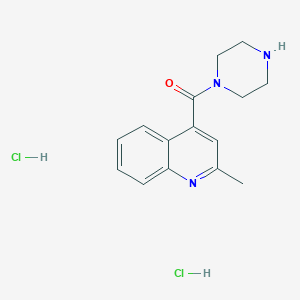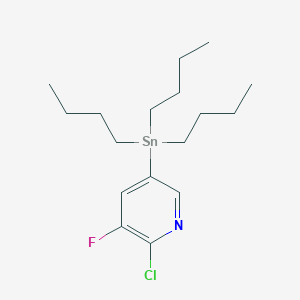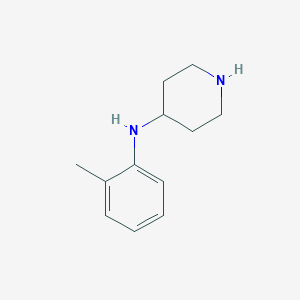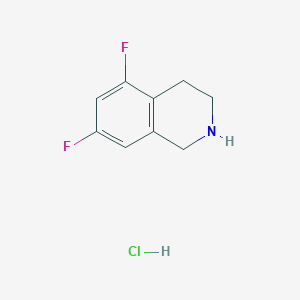
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride
説明
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H10ClF2N . It is a white to yellow solid and is used for experimental and research purposes .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been a subject of interest in recent years . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis
The molecular structure of 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be represented by the InChI code: 1S/C9H9F2N.ClH/c10-8-1-2-9(11)7-5-12-4-3-6(7)8;/h1-2,12H,3-5H2;1H .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines have been studied extensively. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Physical And Chemical Properties Analysis
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a white to yellow solid . It has a molecular weight of 205.63 . The compound should be stored at -20°C, sealed, and away from moisture .科学的研究の応用
Synthesis and Applications in Medicinal Chemistry
5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives have found significant application in the synthesis of complex molecules for medicinal chemistry. One study outlines the oxidative difluoromethylation of tetrahydroisoquinolines, leading to the synthesis of fluorinated pyrrolo[2,1-a]isoquinoline and benzo[a]quinolizidines, showcasing its utility in creating novel compounds with potential biological activities (Punirun et al., 2018).
Neuroprotective or Neurotoxic Activity
Research exploring the neuroprotective or neurotoxic activity of tetrahydroisoquinoline derivatives reveals the nuanced effects these compounds can have on neurological health. One study indicated that hydroxy-substituted derivatives of 1-methyl-1,2,3,4-tetrahydroisoquinoline exhibited neuroprotective activity, suggesting potential therapeutic avenues for neurodegenerative diseases like Parkinson's (Okuda, Kotake, & Ohta, 2003).
Anticancer Potential
The synthesis and evaluation of tetrahydroisoquinoline derivatives as anticancer agents have been a focal point of research, highlighting the potential of these compounds in oncology. For instance, substituted 1,2,3,4-tetrahydroisoquinolines were explored for their cytotoxicity against various cancer cell lines, underscoring the relevance of this scaffold in developing novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Fluorination and Pharmacological Properties
The strategic fluorination of tetrahydroisoquinoline derivatives to modulate pharmacological properties is another area of interest. Studies have shown that fluorination can impact the selectivity and potency of these compounds towards certain biological targets, demonstrating the importance of chemical modifications in drug design (Grunewald et al., 2006).
Analgesic and Anti-Inflammatory Effects
The exploration of tetrahydroisoquinoline derivatives for their analgesic and anti-inflammatory effects further illustrates the compound's versatility. For example, specific derivatives have shown significant anti-inflammatory and analgesic activities, comparable or superior to standard treatments, indicating their potential in pain management and inflammation control (Rakhmanova et al., 2022).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
特性
IUPAC Name |
5,7-difluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-3-6-5-12-2-1-8(6)9(11)4-7;/h3-4,12H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQSODBRCWJIRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662879 | |
| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187174-14-6 | |
| Record name | 5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



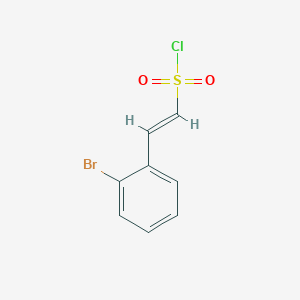
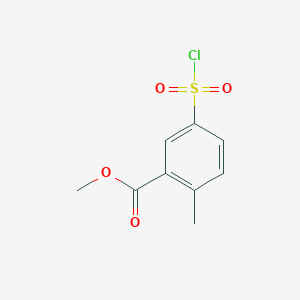
![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1462745.png)
![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1462746.png)
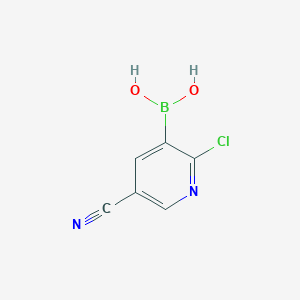

![6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1462752.png)
